molecular formula C11H18ClN5 B12229135 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12229135
M. Wt: 255.75 g/mol
InChI Key: YZQBDJVTRVGHIO-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound with the CAS Number 1856035-69-2 and a molecular formula of C11H18ClN5 . It has a molecular weight of 255.75 . The structure features a methylpyrazole group linked via a methylamine bridge to a 2-ethyl-4-methylpyrazole group, presented as a hydrochloride salt to enhance stability and solubility for research applications . As a bis-pyrazole derivative, this compound belongs to a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery research. Pyrazole-based compounds are frequently investigated for their potential as core structures in developing novel therapeutic agents and their utility as chemical tools in pharmacological studies . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-10(9(2)7-13-16)8-12-11-5-6-15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H

InChI Key

YZQBDJVTRVGHIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Knorr-Type Condensation Reactions

The most established method for preparing substituted pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as Knorr-type reactions. This approach typically results in the formation of regioisomers, as demonstrated by Knorr's original work where β-diketones reacted with hydrazine derivatives to produce two distinct regioisomeric products.

For example, the reaction of acetylacetone with hydrazine generates 3,5-dimethylpyrazole:

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2H₂O

Recent advancements have improved the efficiency of this approach, as exemplified by Girish et al., who developed a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving yields of up to 95%.

Cyclocondensation with Acetylenic Ketones

Another significant approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method, known for over a century, typically results in a mixture of regioisomers that require separation:

Substrate Hydrazine Derivative Products Ratio Reference
Acetylenic ketones Phenylhydrazine Regioisomers Variable
Diacetylene ketones Phenylhydrazine Regioisomers 3:2
Diacetylene ketones Hydrazine hydrate Single regioisomer N/A

The regioselectivity can be influenced by structural factors, with hydrogen bonding playing a crucial role in directing the reaction pathway.

In Situ Carbonyl Formation Method

A more recent innovation involves the in situ formation of carbonyl derivatives followed by reaction with hydrazines. Harigae and colleagues reported a highly regioselective one-pot preparation of 3,5-substituted pyrazoles with excellent yields (68-99%) by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines.

Similarly, 1,3,4,5-substituted pyrazoles have been synthesized via cyclocondensation of arylhydrazines with carbonyl derivatives generated in situ from ketones and diethyl oxalate, yielding the desired 1,5-isomers in 60-66% yield.

Specific Preparation Methods for N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Reductive Amination Approach

The primary synthetic route for this compound involves reductive amination. This approach consists of several key steps:

  • Preparation of the 2-ethyl-4-methylpyrazol-3-carbaldehyde
  • Reaction with 1-methylpyrazol-3-amine to form the corresponding imine
  • Reduction of the imine to the amine
  • Conversion to the hydrochloride salt

A typical reaction scheme employs sodium triacetoxyborohydride as the reducing agent in dichloroethane or dichloromethane solvent. The reaction is typically conducted at room temperature for 12-24 hours to ensure complete conversion.

Reagent Quantity Function
2-ethyl-4-methylpyrazol-3-carbaldehyde 1.0 eq Aldehyde component
1-methylpyrazol-3-amine 1.0-1.2 eq Amine component
Sodium triacetoxyborohydride 1.5-2.0 eq Reducing agent
Dichloroethane/Dichloromethane - Solvent
Acetic acid catalytic pH modulator

The yield for this process typically ranges from 65-85%, depending on reaction conditions and purification methods.

Nucleophilic Substitution Method

An alternative approach utilizes nucleophilic substitution reactions, beginning with halogenated pyrazole derivatives:

  • Synthesis of 3-(chloromethyl)-2-ethyl-4-methylpyrazole or similar halogenated intermediates
  • Reaction with 1-methylpyrazol-3-amine in the presence of a suitable base
  • Conversion to the hydrochloride salt

The reaction conditions for this approach typically involve:

Parameter Value Notes
Base K₂CO₃ or Cs₂CO₃ To facilitate deprotonation
Solvent DMF or acetonitrile Polar aprotic solvents favor SN2 reactions
Temperature 60-80°C Higher temperatures may be required for less reactive halides
Reaction time 8-24 hours Dependent on reactivity of halide

This method generally provides yields of 50-75%, with primary advantages being the straightforward reaction conditions and relatively accessible starting materials.

Coupling Reaction Approach

A more sophisticated approach employs coupling reactions with appropriate catalysts. This method involves:

  • Preparation of a 3-hydroxymethyl-2-ethyl-4-methylpyrazole derivative
  • Activation of the hydroxyl group (e.g., as a mesylate or tosylate)
  • Coupling with 1-methylpyrazol-3-amine using palladium or copper catalysts
  • Conversion to the hydrochloride salt

The reaction conditions typically involve:

Component Details Function
Catalyst Pd(OAc)₂/BINAP or Cu(I) salts Facilitates C-N bond formation
Base NaOtBu or Cs₂CO₃ Deprotonates the amine
Solvent Toluene or THF Suitable for organometallic catalysis
Temperature 80-110°C Required for catalyst activation
Atmosphere Inert (N₂ or Ar) Prevents catalyst oxidation

While this approach may offer improved regioselectivity, it typically requires more specialized reagents and conditions, making it less common for large-scale production.

Direct Synthesis from Pyrazole Precursors

Drawing from general pyrazole synthesis methodology, the target compound can also be prepared through the independent synthesis of the two pyrazole rings followed by connection via the methylene bridge:

  • Synthesis of 2-ethyl-4-methylpyrazole through condensation of an appropriate 1,3-diketone with hydrazine
  • Functionalization at the 3-position to introduce a reactive methylene group
  • Synthesis of 1-methylpyrazol-3-amine through appropriate precursors
  • Coupling of the two pyrazole moieties
  • Conversion to the hydrochloride salt

The synthesis of the individual pyrazole components can follow established methods such as:

For 2-ethyl-4-methylpyrazole:

  • Condensation of 2,4-hexanedione with hydrazine hydrate
  • Reaction of α,β-unsaturated carbonyl compounds with hydrazine

For 1-methylpyrazol-3-amine:

  • A synthesis pathway similar to that described for 5-bromo-1-methyl-1H-pyrazol-3-amine, involving:
    • Condensation of diethyl butynedioate with methylhydrazine
    • Subsequent functionalization to introduce the amine group

Optimization and Scale-Up Considerations

Critical Parameters Affecting Yield and Purity

Several key parameters significantly impact the yield and purity of this compound synthesis:

Parameter Impact Optimization Strategy
Reaction temperature Affects reaction rate and selectivity Careful temperature control, ideally using automated systems
Reactant purity Impurities can lead to side reactions Use high-purity starting materials or implement purification steps
pH Influences amine reactivity Buffer systems or controlled addition of acid/base
Solvent choice Affects solubility and reaction kinetics Screening of solvent systems for optimal performance
Reaction time Inadequate times reduce yield; excessive times may lead to degradation Reaction monitoring via HPLC or other analytical techniques

Purification Techniques

The purification of this compound typically involves several steps:

  • Initial isolation of the free base through basification and extraction
  • Purification of the free base via column chromatography or recrystallization
  • Conversion to the hydrochloride salt using HCl in an appropriate solvent (typically diethyl ether or ethanol)
  • Final purification of the salt through recrystallization from suitable solvents

The selection of appropriate purification techniques depends on the specific impurity profile and scale of synthesis.

Industrial Scale Considerations

For large-scale production, several modifications to laboratory-scale procedures are typically required:

  • Replacement of hazardous or expensive reagents with more suitable alternatives
  • Implementation of continuous flow processes where appropriate
  • Development of in-process controls to monitor reaction progress
  • Optimization of workup procedures to minimize solvent usage and waste generation
  • Design of crystallization processes to ensure consistent product quality

These considerations are essential for translating laboratory-scale syntheses to commercial production.

Comparative Analysis of Preparation Methods

Efficiency Assessment

The various preparation methods can be compared based on several efficiency metrics:

Method Overall Yield Steps Reagent Cost Scalability Environmental Impact
Reductive Amination 65-85% 4-5 Moderate Good Moderate
Nucleophilic Substitution 50-75% 3-4 Low-Moderate Very Good Low-Moderate
Coupling Reaction 60-80% 4-6 High Limited Moderate-High
Direct Synthesis from Pyrazole Precursors 40-60% 6-8 Moderate Moderate Moderate

Advantages and Limitations

Each preparation method presents distinct advantages and limitations:

Reductive Amination:

  • Advantages: Relatively high yields, well-established methodology
  • Limitations: Requires careful control of reduction conditions, potential over-reduction

Nucleophilic Substitution:

  • Advantages: Straightforward reaction conditions, accessible starting materials
  • Limitations: Potential for side reactions, moderate yields

Coupling Reaction:

  • Advantages: High regioselectivity, clean reaction profile
  • Limitations: Expensive catalysts, specialized reaction conditions

Direct Synthesis from Pyrazole Precursors:

  • Advantages: Flexibility in designing structural modifications
  • Limitations: Multiple steps, potentially lower overall yield

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with biological pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .

Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. Compounds within this class have shown promising results in inhibiting tumor growth in various cancer cell lines. This compound may contribute to this field through its unique structural characteristics that enhance its efficacy against specific cancer types .

Agricultural Applications

Pesticidal Properties
Research indicates that certain pyrazole compounds possess insecticidal and herbicidal properties. This compound could serve as a basis for developing new agrochemicals aimed at pest control, potentially reducing reliance on traditional pesticides .

Material Science Applications

Polymer Chemistry
Pyrazole derivatives are being explored for their role in polymer science, particularly in the development of new materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices may improve their performance in various applications .

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Egyptian Journal of Chemistry reported the synthesis of several pyrazole derivatives and their evaluation against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in pharmaceutical formulations .
  • Anti-inflammatory Research
    In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives using animal models. The findings demonstrated a reduction in inflammation markers, supporting the therapeutic potential of compounds like N-[(2-ethyl-4-methylpyrazol-3-y)methyl]-1-methylpyrazol-3-amines .
  • Agricultural Application Trials
    Field trials conducted to assess the effectiveness of pyrazole-based pesticides revealed promising results in controlling pest populations while minimizing environmental impact. This underscores the potential agricultural benefits of N-[ (2 - ethyl - 4 - methylpyrazol - 3 - yl) methyl] - 1 - methylpyrazol - 3 - amine; hydrochloride .

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several pyrazole- and benzimidazole-based derivatives (Table 1). Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride Pyrazole 2-Ethyl, 4-methyl on pyrazole; 1-methyl on adjacent pyrazole; HCl salt Amine, pyrazole, hydrochloride
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropylamine, pyridinyl group, 3-methyl Pyridine, cyclopropylamine
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole 3-Methyl, pyridinyl group, methylthiopropylamine Thioether, pyridine
H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) Piperazine-isoquinoline Isoquinoline sulfonyl, methylpiperazine, double HCl salt Sulfonamide, isoquinoline
Yohimbine hydrochloride Yohimban alkaloid 17α-hydroxy, methyl ester, carboxylic acid Indole alkaloid, ester



Key Observations :

  • Pyrazole derivatives (e.g., the target compound and those in ) prioritize nitrogen-rich heterocycles for hydrogen bonding and receptor interactions.
  • The hydrochloride salt in the target compound and H-series inhibitors (e.g., H-7 ) enhances aqueous solubility, critical for bioavailability.

Comparison :

  • Copper catalysis is common in pyrazole derivatization (e.g., ), but the target compound’s synthesis may require milder conditions due to its simpler substituents.
  • Lower yields in cyclopropyl derivatives (17.9% ) suggest steric or electronic challenges absent in the target compound’s synthesis.
Physicochemical and Pharmacological Properties
Property Target Compound N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine H-7 Hydrochloride
Molecular Weight ~287.76 (estimated) 215.26 436.3 (as 2HCl salt)
Melting Point Not reported 104–107°C Not reported
Solubility Enhanced by HCl salt Likely moderate (neutral amine) High (double HCl salt)
Bioactivity Undocumented Potential kinase inhibition (pyridine moiety) Protein kinase C inhibitor

Key Insights :

  • The target compound’s molecular weight (~287.76) aligns with small-molecule drug candidates, similar to H-7 .
  • Pyridinyl-containing analogs (e.g., ) may exhibit stronger kinase inhibition due to aromatic interactions, whereas the target’s ethyl/methyl groups may favor hydrophobic binding.

Biological Activity

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a compound within the pyrazole family, recognized for its diverse biological activities. This article provides an in-depth overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
CAS Number: 1856035-69-2

The compound features a unique combination of ethyl and methyl substitutions on the pyrazole ring, which enhances its biological efficacy compared to simpler pyrazoles. Its structural characteristics are critical for its interactions with biological targets.

Biological Activities

Recent studies have highlighted several biological activities attributed to this compound:

  • Antitumor Activity:
    • N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity with IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
  • Anti-inflammatory Effects:
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .
  • Antibacterial and Antifungal Properties:
    • Preliminary tests indicate that this pyrazole derivative possesses antibacterial and antifungal activities. It has been evaluated against several phytopathogenic fungi, showing moderate to excellent inhibition of mycelial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications and their impact on activity:

CompoundStructural ModificationBiological ActivityIC50 Value
N-(2-Ethyl-4-methylpyrazol-3-yl)methyl)-1-methylpyrazol-3-amine; hydrochlorideEthyl and methyl substitutionsAntitumor3.79 µM (MCF7)
5-MethylpyrazoleSimple pyrazole derivativeLower potencyNot specified
4-MethylpyrazoleMethyl substitution at position 4Less potent due to lack of additional functional groupsNot specified

The unique combination of substituents in N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride enhances its interaction with biological targets compared to simpler analogs.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antitumor Study:
    • A recent study evaluated the compound's effect on A549 lung cancer cells, reporting significant apoptosis induction and growth inhibition with an IC50 value of 26 µM .
  • Anti-inflammatory Mechanism:
    • In vitro assays demonstrated that treatment with this compound reduced LPS-induced nitric oxide production by over 50%, indicating its potential as an anti-inflammatory agent .

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